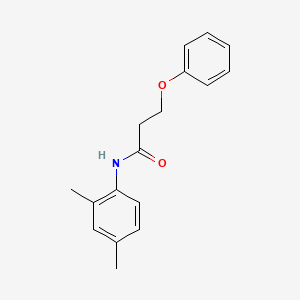

![molecular formula C11H10N4O2S B2358693 8,9-二甲氧基[1,2,4]三唑并[1,5-c]喹唑啉-5(6H)-硫酮 CAS No. 860610-92-0](/img/structure/B2358693.png)

8,9-二甲氧基[1,2,4]三唑并[1,5-c]喹唑啉-5(6H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

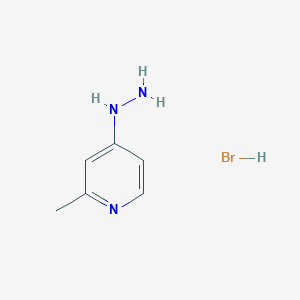

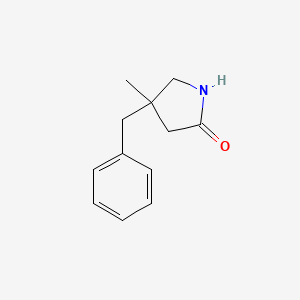

8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione (DMTQT) is an important and widely studied heterocyclic compound, belonging to the group of quinazoline-thiones. It is a colorless, crystalline solid which has a melting point of 164-165 °C and a boiling point of 486-488 °C. It is soluble in polar solvents such as ethanol, acetone, and dimethyl formamide, and has a molecular formula of C9H7N3OS.

科学研究应用

Fluorophore Development for Bioimaging

This compound has been utilized in the design of novel fluorophores. The photophysical properties of these fluorophores have been extensively studied, showing moderate to high quantum yields in solution. This makes them suitable for bioimaging applications where they can be used to label and visualize biological molecules or structures .

Anti-inflammatory Drug Synthesis

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. They have shown promising results in inhibiting LPS-induced inflammatory responses in vitro, which could lead to the development of new anti-inflammatory drugs .

Molecular Docking Studies

The compound has been a subject of molecular docking studies to understand its interaction with various biological targets. These studies help in predicting the binding affinities and modes of action, which are crucial for drug design and discovery .

Solvatochromic Material Design

The annulation of the triazole ring to the quinazoline core significantly impacts emission behavior and solvatochromic properties. This feature is beneficial for creating materials that change color in response to solvent polarity, which can be used in chemical sensing and environmental monitoring .

Organic Synthesis via Cross-Coupling Reactions

The compound serves as a key intermediate in Pd-catalyzed cross-coupling Suzuki–Miyaura reactions. This is a valuable application in organic synthesis, allowing for the creation of complex molecules with potential pharmaceutical applications .

Electrochemical Investigation

Electrochemical studies have been performed on this compound to understand its redox properties. The results from these studies are consistent with experimental observations and provide insights into the electrochemical behavior of similar heterocyclic compounds .

Fluorescence Quantum Yield Improvement

Research has indicated that excluding the aryl fragment from the triazole ring improves the fluorescence quantum yield in solution. This finding is significant for developing more efficient fluorophores for scientific and industrial applications .

Fluorosolvatochromism Studies

The compound has been studied for its fluorosolvatochromic behavior, which is the change in fluorescence emission with solvent polarity. Understanding this property is important for the development of responsive fluorescent materials .

作用机制

Target of Action

The primary targets of this compound are intracellular signaling pathways, specifically the ERK (Extracellular Signal-Regulated Kinase) signaling pathway. ERK1/2, c-Raf, MEK1/2, and AKT are key components of this pathway. Their role is to regulate cell growth, proliferation, and survival .

Mode of Action

The compound interacts with the ERK signaling pathway by inhibiting phosphorylation. Specifically:

Biochemical Pathways

The affected pathways include:

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound influence its bioavailability:

Result of Action

Molecular and cellular effects:

Action Environment

Environmental factors play a crucial role:

属性

IUPAC Name |

8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-16-8-3-6-7(4-9(8)17-2)14-11(18)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQSAPOIHIBHQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

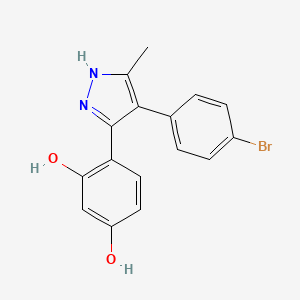

![N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide](/img/structure/B2358618.png)

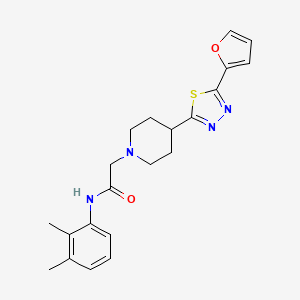

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)

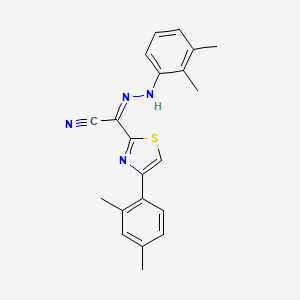

![4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2358623.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2358626.png)

![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)